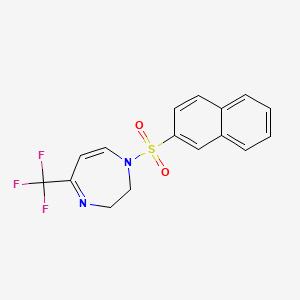

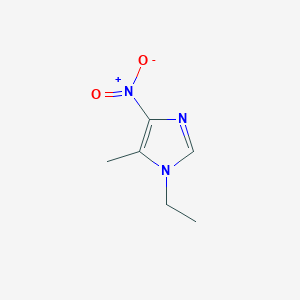

![molecular formula C14H15N3OS B2418892 2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 941973-69-9](/img/structure/B2418892.png)

2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide” is a chemical compound that belongs to the class of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones are heterocycles that contain two adjacent nitrogen atoms and have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Synthesis Analysis

The synthesis of pyridazin-3 (2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance the cardiovascular effects of this ring system .Molecular Structure Analysis

The molecular structure of “2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide” is characterized by the presence of a pyridazin-3 (2H)-one ring, which is a six-membered ring containing two adjacent nitrogen atoms . The presence of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton is a key feature of this compound .Chemical Reactions Analysis

Pyridazin-3 (2H)-ones are known for their reactivity towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Applications De Recherche Scientifique

Discovery of Histamine Receptor Antagonists/Inverse Agonists : Research by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists. This led to the discovery of a potent compound with high affinity for human and rat H(3) receptors, indicating potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized and evaluated (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor-induced bronchoconstriction in guinea pigs. Certain compounds in this series demonstrated potent anti-asthmatic activities (Kuwahara et al., 1996).

Molecular Docking and Antimicrobial Activities : Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives, starting from a related chemical structure. The study involved molecular docking screenings and revealed that these compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Biological Screening of Derivatives : Research by Khan et al. (2019) involved the synthesis and biological screening of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a closely related compound. The study included molecular docking and found some compounds to have significant antibacterial, antifungal, and anthelmintic activities (Khan et al., 2019).

Structural Studies and Drug Potential : A study by Saldías et al. (2020) focused on the structure of a mononuclear ReI complex derived from pyridazine. Such structural studies are essential in understanding the potential of these compounds in pharmaceutical applications (Saldías et al., 2020).

Synthesis of Novel Pyridazine Derivatives as Antimicrobial Agents : Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine derivatives having sulfonamido moieties, demonstrating their potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Propriétés

IUPAC Name |

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-9-3-4-11(7-10(9)2)12-5-6-14(17-16-12)19-8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKJGTGTAOFAKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

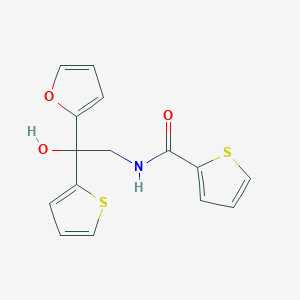

![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)

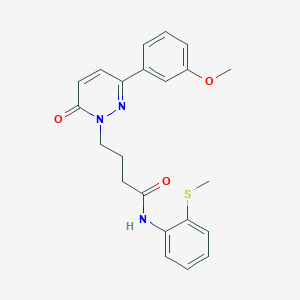

![1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2418812.png)

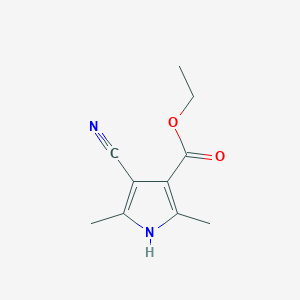

![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)

![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)

![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)

![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)